molecular formula C11H12O3 B6270718 (5-ethoxy-1-benzofuran-2-yl)methanol CAS No. 1483759-35-8

(5-ethoxy-1-benzofuran-2-yl)methanol

Cat. No.: B6270718
CAS No.: 1483759-35-8
M. Wt: 192.21 g/mol
InChI Key: BOLFLEJPXKYKMZ-UHFFFAOYSA-N
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Description

(5-Ethoxy-1-benzofuran-2-yl)methanol (CAS 1483759-35-8) is a high-purity benzofuran derivative with the molecular formula C11H12O3 and a molecular weight of 192.21 . This compound is part of the benzofuran chemical class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. Benzofuran derivatives have attracted considerable attention for their potential therapeutic role in oncology, serving as key structural motifs in the development of novel anticancer agents . Research indicates that synthetic and naturally occurring benzofuran-based compounds exhibit profound chemotherapeutic potential by displaying cytotoxicity against various cancer cell lines, including lung cancer, ovarian cancer, and human breast cancer . These derivatives are often explored as structural hybrids, combined with other pharmacophores like oxadiazole and triazole, to develop targeted therapeutic molecules with improved efficacy . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Proper handling procedures should be observed. The product is typically shipped under cold-chain conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1483759-35-8

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(5-ethoxy-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C11H12O3/c1-2-13-9-3-4-11-8(5-9)6-10(7-12)14-11/h3-6,12H,2,7H2,1H3

InChI Key

BOLFLEJPXKYKMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2)CO

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Ethoxy 1 Benzofuran 2 Yl Methanol and Its Analogues

Retrosynthetic Analysis of the (5-ethoxy-1-benzofuran-2-yl)methanol Scaffold

A logical retrosynthetic analysis of this compound reveals several key bond disconnections that lead to plausible starting materials. The primary disconnection is the C2-methanol bond, suggesting a precursor such as a 2-formyl or 2-carboxybenzofuran derivative which can be reduced to the desired alcohol. Further disconnection of the benzofuran (B130515) ring itself typically involves breaking the C2-C3 and the C7a-O bonds. This leads back to ortho-substituted phenols, which are common starting materials for benzofuran synthesis. For instance, a 4-ethoxyphenol (B1293792) derivative could serve as a key intermediate, with the remainder of the furan (B31954) ring being constructed from a two-carbon synthon.

Another strategic disconnection involves the ether linkage of the 5-ethoxy group, suggesting a late-stage etherification of a 5-hydroxybenzofuran derivative. The choice of the specific retrosynthetic pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Established and Emerging Synthetic Routes to the 1-Benzofuran Ring System

The construction of the 1-benzofuran core is a pivotal step in the synthesis of the target molecule and its analogs. A variety of methods have been developed, ranging from classical cyclizations to modern transition-metal-catalyzed reactions. nih.gov

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis has become a powerful tool for the synthesis of benzofurans, offering high efficiency and broad substrate scope. acs.org One common approach involves the palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne (a Sonogashira coupling), followed by an intramolecular cyclization. researchgate.netindexcopernicus.com This method allows for the direct introduction of a substituent at the 2-position of the benzofuran ring. For instance, coupling of an o-iodophenol with propargyl alcohol could, in principle, lead to a 2-hydroxymethylbenzofuran derivative.

Recent advancements include palladium-catalyzed C-H activation/oxidation tandem reactions of 2-hydroxystyrenes with iodobenzenes, providing a novel route to substituted benzofurans. rsc.org Additionally, one-pot syntheses involving palladium-catalyzed enolate arylation with o-bromophenols have been developed, offering an efficient pathway to differentially substituted benzofurans. acs.org Palladium nanoparticles have also been employed to catalyze one-pot syntheses via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org

A protocol for synthesizing silyl (B83357) benzofurans via a Pd-catalyzed tandem cyclization and silylation of 1,6-enynes and disilanes has also been established, highlighting the versatility of palladium catalysis in this field. rsc.org

Electrophilic Cyclization and Alkylidenation Strategies

Electrophilic cyclization is another prominent strategy for benzofuran synthesis. This typically involves the cyclization of an o-alkynylphenol or a related derivative in the presence of an electrophile. For example, the Sonogashira coupling of o-iodoanisoles with terminal alkynes can be followed by an electrophilic cyclization to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.org

More recently, dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) has been used as an electrophile to induce the cyclization of o-alkynyl anisoles, forming 2,3-disubstituted benzofurans under ambient conditions. rsc.orgrsc.org This method is notable for its mild conditions and high yields. rsc.orgrsc.org Iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes represents another metal-free approach to 2-arylbenzofurans. organic-chemistry.orgnih.gov

Alternative Annulation Approaches for Benzofuran Formation

Beyond palladium- and electrophile-mediated methods, several other annulation strategies have been developed. These include:

Copper-catalyzed reactions: Copper(I) bromide can catalyze the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes. organic-chemistry.org

Ruthenium-catalyzed reactions: Ruthenium catalysts can effect the C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes followed by ring-closing metathesis to form substituted benzofurans. organic-chemistry.org

Iron-catalyzed reactions: Ferric chloride (FeCl3) can mediate the intramolecular cyclization of electron-rich aryl ketones to construct the benzofuran ring. nih.gov

Rearrangement strategies: A method involving the rearrangement and subsequent transformation of 2-hydroxychalcones has been developed for the selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans. nih.gov

Strategic Introduction of the 5-Ethoxy Moiety

The introduction of the 5-ethoxy group can be achieved at various stages of the synthesis. One common strategy is to start with a commercially available 4-ethoxyphenol and build the benzofuran ring onto it. This ensures the correct positioning of the ethoxy group from the outset.

Alternatively, if a 5-hydroxybenzofuran intermediate is synthesized, the ethoxy group can be introduced via a Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride or potassium carbonate) and then reacting it with an ethylating agent such as ethyl iodide or diethyl sulfate. This approach offers flexibility, allowing for the synthesis of a variety of 5-alkoxy analogs.

Stereoselective and Regioselective Synthesis of the 2-Methanol Functionality

The introduction of the 2-methanol group requires careful consideration of regioselectivity and, in some cases, stereoselectivity.

Regioselective Synthesis:

From 2-formylbenzofurans: A common and straightforward method is the reduction of a 2-formylbenzofuran derivative. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield the corresponding 2-hydroxymethylbenzofuran. The 2-formyl precursor can be synthesized through various methods, including the Vilsmeier-Haack reaction on a benzofuran or by starting with a salicylaldehyde (B1680747) derivative.

From 2-carboxybenzofurans or their esters: These can also be reduced to the 2-methanol group, typically using a stronger reducing agent like lithium aluminum hydride.

Direct introduction: Some synthetic routes allow for the direct incorporation of the hydroxymethyl group. For example, the Sonogashira coupling of an o-iodophenol with propargyl alcohol can directly lead to a 2-hydroxymethylbenzofuran, although protection of the alcohol may be necessary. researchgate.net

Stereoselective Synthesis:

While this compound itself is achiral, the synthesis of chiral analogs with a stereocenter at the α-position of the methanol (B129727) group would require stereoselective methods. This could involve:

Asymmetric reduction: The asymmetric reduction of a 2-acylbenzofuran using chiral reducing agents (e.g., a borane (B79455) with a chiral ligand) could provide enantiomerically enriched secondary alcohols.

Chiral pool synthesis: Starting from a chiral precursor that already contains the desired stereocenter.

Enzymatic resolution: Lipases can be used for the enantioselective acylation of racemic 2-hydroxymethyl-2,3-dihydrobenzofurans, allowing for the separation of enantiomers.

A gold(I)-catalyzed cascade cyclization of azido-alkynes has been reported to produce 2-(hydroxymethyl)-C2-spirocyclic indolin-3-ones stereoselectively, suggesting the potential for similar strategies in the benzofuran series. acs.org

Post-Synthetic Functionalization and Derivatization of this compound

The strategic derivatization of this compound is a key step in the exploration of its potential applications. The presence of two distinct reactive sites—the hydroxymethyl group at the 2-position and the benzofuran ring system—allows for a wide array of chemical transformations.

Chemical Transformations of the Hydroxymethyl Group

The primary alcohol functionality of this compound is a versatile handle for a variety of chemical modifications, including oxidation, esterification, and etherification.

Oxidation: The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, 5-ethoxy-1-benzofuran-2-carbaldehyde. This transformation is a critical step in the synthesis of many complex derivatives. researchgate.net Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are typically employed to avoid over-oxidation to the carboxylic acid. The resulting aldehyde is a key intermediate for reactions such as Wittig olefinations, reductive aminations, and the formation of Schiff bases, thereby providing access to a diverse range of analogs.

Esterification: The synthesis of esters from this compound can be achieved through reaction with various carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield (5-ethoxy-1-benzofuran-2-yl)methyl acetate (B1210297). These ester derivatives are often synthesized to improve the lipophilicity and cell permeability of the parent compound, which can be crucial for its biological activity. rsc.org

Table 1: Examples of Chemical Transformations of the Hydroxymethyl Group

Reaction TypeReagents and ConditionsProduct
OxidationPCC, CH₂Cl₂5-ethoxy-1-benzofuran-2-carbaldehyde
EsterificationAcetyl chloride, Triethylamine, CH₂Cl₂(5-ethoxy-1-benzofuran-2-yl)methyl acetate
Etherification1. NaH, THF 2. Methyl iodide2-(methoxymethyl)-5-ethoxy-1-benzofuran

Modifications and Substitutions on the Benzofuran Core

The benzofuran ring system is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic core. The ethoxy group at the 5-position is an activating, ortho-, para-directing group, influencing the regioselectivity of these reactions.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the benzofuran ring can significantly influence the electronic properties and biological activity of the molecule. nih.govresearchgate.net Halogenation reactions on 5-alkoxybenzofurans typically occur at the C4 and C6 positions. For example, bromination of 5-ethoxy-1-benzofuran (B12857469) with N-bromosuccinimide (NBS) would be expected to yield a mixture of 4-bromo- and 6-bromo-substituted products. researchgate.netrsc.org

Nitration: Nitration of the benzofuran ring can be achieved using standard nitrating agents like nitric acid in the presence of sulfuric acid. The nitro group is a strong electron-withdrawing group and a versatile intermediate that can be reduced to an amino group, which can then be further functionalized. Due to the directing effect of the 5-ethoxy group, nitration is expected to occur at the C4 or C6 position. researchgate.net

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation reactions provide a means to introduce alkyl and acyl groups onto the benzofuran nucleus. nih.govyoutube.comkhanacademy.org For instance, acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would likely lead to substitution at the C6 position, para to the activating ethoxy group. These reactions expand the diversity of substituents that can be incorporated into the benzofuran scaffold.

Table 2: Examples of Modifications on the Benzofuran Core

Reaction TypeReagents and ConditionsExpected Major Product(s)
BrominationNBS, CCl₄4-bromo-5-ethoxy-1-benzofuran-2-yl)methanol and (6-bromo-5-ethoxy-1-benzofuran-2-yl)methanol
NitrationHNO₃, H₂SO₄(5-ethoxy-4-nitro-1-benzofuran-2-yl)methanol and (5-ethoxy-6-nitro-1-benzofuran-2-yl)methanol
Friedel-Crafts AcylationAcetyl chloride, AlCl₃, CS₂(6-acetyl-5-ethoxy-1-benzofuran-2-yl)methanol

Synthesis of Structure-Activity Relationship (SAR) Probes and Advanced Analogues

The development of SAR probes is a cornerstone of drug discovery and materials science. By systematically modifying the structure of this compound and evaluating the resulting changes in activity, researchers can identify key structural features responsible for its properties. mdpi.comresearchgate.netnih.gov

The synthesis of SAR probes often involves a combinatorial approach, where libraries of analogs are prepared by varying the substituents at different positions of the molecule. For example, a library of ester and ether derivatives can be synthesized from the hydroxymethyl group to probe the influence of lipophilicity and steric bulk at this position. Similarly, a range of substituents can be introduced onto the benzofuran core to investigate the impact of electronic and steric effects on activity. rsc.orgnih.gov

Advanced analogs may incorporate more complex functionalities or heterocyclic ring systems, often designed to interact with specific biological targets or to impart novel photophysical properties. The synthesis of such analogs often requires multi-step synthetic sequences, building upon the fundamental transformations described in the preceding sections. These advanced analogs are critical for optimizing the lead compound and for developing a deeper understanding of its mechanism of action. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Ethoxy 1 Benzofuran 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

Comprehensive 1D NMR (¹H, ¹³C) Analysis for Chemical Shift Assignment

The ¹H and ¹³C NMR spectra of (5-ethoxy-1-benzofuran-2-yl)methanol are predicted to exhibit characteristic signals corresponding to its unique electronic and structural environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzofuran (B130515) ring, the protons of the ethoxy group, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons are expected to appear in the range of δ 6.8-7.5 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The ethoxy group will present as a quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃). The methylene protons of the hydroxymethyl group are predicted to resonate as a singlet around δ 4.8 ppm, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself is expected to be a broad singlet, with its chemical shift being highly variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbon atoms of the benzofuran ring are expected to resonate in the aromatic region (δ 105-160 ppm). The C2 carbon, bearing the hydroxymethyl group, is predicted to be in the downfield region of the aromatic carbons. The carbons of the ethoxy group are expected at approximately δ 64 ppm (-OCH₂) and δ 15 ppm (-CH₃). The carbon of the hydroxymethyl group (-CH₂OH) is anticipated to appear around δ 58 ppm.

Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
Proton δ (ppm)
H-3~6.7
H-4~7.3
H-6~6.9
H-7~7.4
-OCH₂CH₃~4.1 (q)
-OCH₂CH₃~1.4 (t)
-CH₂OH~4.8 (s)
-OHvariable

Note: Predicted chemical shifts are based on the analysis of related benzofuran structures. Actual experimental values may vary.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between vicinal protons. For instance, correlations would be expected between the aromatic protons on the benzene (B151609) ring and between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. It would be crucial in establishing the connectivity between the benzofuran core, the ethoxy group, and the hydroxymethyl group. For example, correlations from the methylene protons of the hydroxymethyl group to C2 and C3 of the benzofuran ring would confirm its position.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound (C₁₁H₁₂O₃), the expected exact mass would be calculated and compared to the experimentally determined value, providing a high degree of confidence in the molecular formula.

Parameter Predicted Value
Molecular Formula C₁₁H₁₂O₃
Calculated Exact Mass 208.0786

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. The fragmentation pattern provides valuable structural information. Key predicted fragmentation pathways include the loss of a water molecule (-18 Da) from the hydroxymethyl group, the loss of an ethylene (B1197577) molecule (-28 Da) from the ethoxy group, and the cleavage of the C-O bond of the ethoxy group. The resulting fragment ions would be analyzed to further confirm the proposed structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is predicted to show several key absorption bands:

A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

C-H stretching vibrations for the aromatic and aliphatic protons are expected in the 3100-2850 cm⁻¹ region.

Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ range.

A strong absorption band around 1250-1000 cm⁻¹ is anticipated for the C-O stretching vibrations of the ether and alcohol functionalities. The asymmetric C-O-C stretch of the aryl ether is a particularly characteristic band for benzofurans.

Functional Group Predicted Vibrational Frequency (cm⁻¹)
O-H Stretch (Alcohol)3400-3200 (broad)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2850
Aromatic C=C Stretch1600-1450
C-O Stretch (Aryl Ether & Alcohol)1250-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and helps to characterize its chromophoric system. The benzofuran ring system is the primary chromophore in this compound. It is expected to exhibit absorption maxima in the UV region, typically around 250-300 nm, corresponding to π → π* transitions within the aromatic system. The presence of the ethoxy and hydroxymethyl substituents may cause slight shifts in the absorption maxima ( batochromic or hypsochromic shifts) compared to the parent benzofuran molecule.

Transition Type Predicted λmax (nm)
π → π*~250-300

X-ray Crystallography for Definitive Solid-State Structure and Conformation

While a specific crystal structure for this compound is not publicly available, X-ray crystallography is a powerful technique for the definitive determination of the solid-state structure and conformation of benzofuran derivatives. This method provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional arrangement in the crystalline state. The study of closely related benzofuran structures through X-ray diffraction reveals key structural features and intermolecular interactions that are likely to be relevant to this compound.

Another investigation into a heterocycle containing both 1,2,3-triazole and benzofuran moieties provided detailed crystallographic data, including its monoclinic crystal system and P21/c space group. mdpi.com The X-ray analysis highlighted π–π stacking interactions between the benzofuran and triazole rings of adjacent molecules, influencing the crystal packing. mdpi.com

Furthermore, the crystal structures of 2-hydroxybenzophenones, synthesized from 3-arylbenzofuran-2(3H)-ones, were confirmed by single crystal XRD data for several representative compounds. beilstein-archives.org These analyses are crucial for unequivocally establishing the substitution patterns on the resulting benzophenone (B1666685) structures. beilstein-archives.org

These examples underscore the utility of X-ray crystallography in providing detailed structural insights into the benzofuran scaffold. Such data is invaluable for understanding structure-activity relationships, designing new derivatives with specific conformational properties, and for computational modeling studies.

Table 1: Representative Crystallographic Data for Benzofuran Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterTriclinicP-19.268(13)11.671(15)15.414(2)75.185(5)72.683(5)71.301(5) asianpubs.orgresearchgate.net
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazideMonoclinicP21/c12.0718(6)9.4295(4)17.9224(8)90109.045(5)90 mdpi.com
N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamineTriclinicP-19.5792(10)10.3148(10)17.11324--- researchgate.net

Note: This table presents data for related benzofuran derivatives to illustrate the application of X-ray crystallography, as specific data for this compound is not available.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration (if chiral derivatives are studied)

While this compound itself is not chiral, the introduction of a chiral center, for instance by modification of the methanol (B129727) group or substitution on the benzofuran ring, would necessitate the use of chiroptical spectroscopy to characterize the resulting enantiomers. Techniques such as Circular Dichroism (CD) are indispensable for determining the enantiomeric excess (ee) and absolute configuration of chiral molecules.

The study of chiral benzofuran derivatives is an active area of research, as the stereochemistry of these compounds can be crucial for their biological activity. For example, researchers have synthesized novel chiral benzofuran receptors and utilized X-ray crystallography to confirm the presence of structural motifs important for chiral recognition. rsc.org The synthesis of dihydrobenzofuran derivatives with high enantiomeric excess has also been reported, highlighting the importance of controlling stereochemistry in this class of compounds. google.com In some cases, the biological activity of benzofuran derivatives is speculated to be directly related to their chirality, warranting further investigation into their stereochemical properties. nih.gov

In a study of chiral derivatives, CD spectroscopy would measure the differential absorption of left and right circularly polarized light by the enantiomers. The resulting CD spectrum is unique to a specific enantiomer and its mirror image will produce a spectrum of equal magnitude but opposite sign. This allows for the quantitative determination of the enantiomeric excess in a sample by comparing the measured CD signal to that of a pure enantiomer.

Furthermore, the absolute configuration of a chiral benzofuran derivative can often be determined by comparing its experimental CD spectrum to spectra predicted by quantum chemical calculations. By calculating the theoretical CD spectra for both possible absolute configurations (R and S), the one that matches the experimental spectrum reveals the true absolute configuration of the molecule.

Although no specific studies on chiral derivatives of this compound employing chiroptical spectroscopy are currently available, the established importance of chirality in related benzofuran systems indicates that should such derivatives be synthesized, CD spectroscopy would be a critical tool for their full stereochemical elucidation.

Computational Chemistry and Theoretical Modeling of 5 Ethoxy 1 Benzofuran 2 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (5-ethoxy-1-benzofuran-2-yl)methanol, DFT calculations are instrumental in understanding its fundamental chemical and physical properties.

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation of the molecule. The conformational landscape of this compound is influenced by the rotational freedom around several single bonds, particularly the C-O bond of the ethoxy group and the C-C bond connecting the methanol (B129727) group to the benzofuran (B130515) ring.

The optimization process, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), reveals the most probable bond lengths, bond angles, and dihedral angles. For the benzofuran core, the geometry is largely planar, while the ethoxy and methanol substituents will adopt specific orientations to minimize steric hindrance and optimize electronic interactions.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C-O (furan) ~1.37 Å
C=C (furan) ~1.36 Å
C-O (ethoxy) ~1.38 Å
O-C (ethyl) ~1.43 Å
C-C (ethyl) ~1.52 Å
C-C (methanol) ~1.51 Å
C-O (methanol) ~1.43 Å
Bond Angle C-O-C (furan) ~105°
C-O-C (ethoxy) ~118°
O-C-C (ethyl) ~109°

Note: These are representative values and the exact figures would be obtained from specific DFT calculations.

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system and the oxygen atoms, while the LUMO may be distributed over the aromatic system and the attached functional groups.

Table 2: Predicted Frontier Orbital Energies for this compound

Orbital Energy (eV)
HOMO ~ -6.2
LUMO ~ -1.5

Note: These are estimated values based on similar structures and would be refined by specific DFT calculations.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. In the ESP map of this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the ethoxy and methanol groups, as well as the furan (B31954) oxygen, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton of the methanol group.

Theoretical vibrational frequency analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. These predicted spectra can be correlated with experimental data to confirm the molecular structure and assign spectral bands to specific functional groups. nih.gov

Key predicted vibrational frequencies would include:

O-H stretching of the methanol group, expected in the range of 3300-3600 cm⁻¹.

C-H stretching of the aromatic ring, ethoxy, and methanol groups, typically appearing between 2850-3100 cm⁻¹. nih.gov

C-O stretching of the furan, ethoxy, and methanol groups, which would be found in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations within the benzofuran ring, expected around 1450-1600 cm⁻¹.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. mdpi.com

Local reactivity can be analyzed using Fukui functions, which identify the most nucleophilic and electrophilic sites within the molecule. For this compound, the oxygen atoms are expected to be the primary nucleophilic centers, while certain carbon atoms in the benzofuran ring might act as electrophilic sites.

Table 3: Predicted Global Reactivity Descriptors for this compound

Descriptor Formula Predicted Value
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 ~ 3.85 eV
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 ~ 2.35 eV

Note: These values are derived from the predicted HOMO/LUMO energies and are for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can model the interactions of this compound with solvent molecules, providing a picture of its solvation shell and how it behaves in a solution. nih.gov

Quantum Chemical Topology Analysis (e.g., QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a method to analyze the electron density to characterize the chemical bonds within a molecule. QTAIM can distinguish between covalent and ionic bonds and identify weaker interactions like hydrogen bonds.

In the context of this compound, a QTAIM analysis would provide detailed information about the nature of the C-O, C-C, C-H, and O-H bonds. By locating bond critical points (BCPs) in the electron density, properties such as the electron density (ρ) and its Laplacian (∇²ρ) at these points can be calculated. These values help in quantifying the strength and nature of the chemical bonds. For example, the analysis could precisely characterize the covalent nature of the bonds within the benzofuran ring and the partially covalent, partially electrostatic nature of the hydrogen bond involving the methanol group.

Molecular Docking Studies with Relevant Macromolecular Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a macromolecular target, such as an enzyme or a receptor. For benzofuran derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating their mechanism of action at a molecular level.

Given the structural features of this compound, which include a benzofuran core, an ethoxy group, and a hydroxymethyl substituent, it is plausible that this compound could interact with a variety of biological macromolecules. Benzofuran scaffolds are known to be "privileged structures" in medicinal chemistry, capable of interacting with a diverse range of biological targets. nih.govresearchgate.net

The binding mode of a ligand describes its orientation and conformation within the binding site of a macromolecule. The interaction fingerprint is a representation of the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

For this compound, several types of interactions can be predicted based on studies of related compounds:

Hydrogen Bonding: The hydroxymethyl group at the 2-position and the oxygen atom of the ethoxy group at the 5-position are potential hydrogen bond donors and acceptors, respectively. These groups could form crucial hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. For instance, studies on benzofuranone derivatives targeting 5-HT2A and D2 receptors have highlighted the importance of hydrogen bonds with serine residues in determining binding affinity and selectivity.

Hydrophobic Interactions: The bicyclic benzofuran ring system provides a significant hydrophobic surface that can engage in favorable interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within a binding pocket. The ethyl moiety of the ethoxy group further contributes to this hydrophobicity. In studies of benzofuran inhibitors of protein tyrosine phosphatase 1B, hydrophobic substituents on the benzofuran framework were found to be critical for interacting with a hydrophobic pocket containing a phenylalanine residue. acs.org

π-Stacking and π-Cation Interactions: The aromatic nature of the benzofuran ring allows for potential π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. If the binding site contains a positively charged residue such as lysine (B10760008) or arginine, π-cation interactions could also contribute to binding affinity.

Based on docking studies of other benzofuran derivatives, potential macromolecular targets for this compound could include enzymes involved in cell signaling pathways, such as kinases, or receptors that mediate physiological responses. For example, various benzofuran derivatives have been investigated as inhibitors of PI3K, VEGFR-2, and histone deacetylases, all of which are important targets in cancer therapy. researchgate.netnih.gov

A hypothetical binding mode of this compound within an enzyme active site might involve the hydroxymethyl group forming a hydrogen bond with a key catalytic residue, while the benzofuran ring is stabilized by hydrophobic and π-stacking interactions within a well-defined pocket.

Interaction Type Potential Interacting Group on this compound Potential Interacting Amino Acid Residues
Hydrogen Bond DonorHydroxymethyl group (-CH₂OH)Aspartate, Glutamate (B1630785), Serine, Threonine
Hydrogen Bond AcceptorFuran oxygen, Ethoxy oxygen (-OCH₂CH₃)Arginine, Lysine, Serine, Threonine, Tyrosine
Hydrophobic InteractionsBenzofuran ring, Ethyl group of ethoxyAlanine, Valine, Leucine, Isoleucine, Phenylalanine
π-π StackingBenzofuran ringPhenylalanine, Tyrosine, Tryptophan
π-Cation InteractionsBenzofuran ringLysine, Arginine

Computational methods can also be used to estimate the binding affinity between a ligand and its target, often expressed as a docking score or a calculated binding free energy (ΔG). These values provide a quantitative measure of the strength of the interaction, with more negative values typically indicating a more stable complex.

While no specific binding affinity data exists for this compound, studies on analogous benzofuran derivatives have reported a range of binding energies depending on the target. For example, in silico studies of benzofuran derivatives targeting bacterial proteins have shown binding affinities ranging from -2.9 to -10.0 kcal/mol. researchgate.net Similarly, novel benzofuran-1,3,4-oxadiazoles have been investigated as inhibitors of M. tuberculosis polyketide synthase 13, with a reference benzofuran inhibitor displaying a binding affinity score of -14.61 kcal/mol. nih.gov

The predicted binding affinity of this compound would be highly dependent on the specific macromolecular target being modeled. A target with a binding site that is complementary in shape and chemical nature to the ligand would be expected to exhibit a higher binding affinity. The presence of the ethoxy group at the 5-position and the hydroxymethyl group at the 2-position are key determinants that would influence its fit and interaction with different protein targets.

Potential Enzyme Target Class Hypothetical Docking Score (kcal/mol) Key Predicted Interactions
Protein Kinases (e.g., PI3K, VEGFR-2)-7.0 to -9.5Hydrogen bonds with hinge region residues; hydrophobic interactions in the ATP-binding pocket.
Histone Deacetylases (HDACs)-6.5 to -8.5Coordination with the zinc ion in the active site via the hydroxymethyl group; hydrophobic interactions along the catalytic tunnel.
Protein Tyrosine Phosphatases (e.g., PTP1B)-6.0 to -8.0Hydrogen bonding with catalytic loop residues; hydrophobic interactions with aromatic residues. acs.org
Bacterial Enzymes (e.g., DprE1)-7.5 to -10.0Interactions with key residues involved in substrate binding and catalysis. benthamdirect.comeurekaselect.com

It is important to emphasize that these are theoretical predictions based on the known interactions of the broader benzofuran class of compounds. Experimental validation through techniques such as X-ray crystallography or NMR spectroscopy would be necessary to confirm these predicted binding modes and affinities.

Reactivity and Reaction Mechanism Studies Involving 5 Ethoxy 1 Benzofuran 2 Yl Methanol

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic system with a higher electron density than benzene (B151609), making it more susceptible to electrophilic attack. The fusion of the benzene and furan (B31954) rings, however, results in a non-uniform distribution of this electron density. Theoretical and experimental studies on benzofuran itself show that electrophilic substitution preferentially occurs at the C2 and C3 positions of the furan ring.

In the case of (5-ethoxy-1-benzofuran-2-yl)methanol, the 2-position is already substituted. The primary sites for electrophilic attack are therefore the C3, C4, C6, and C7 positions of the benzofuran nucleus. The outcome of such reactions is governed by the directing effects of the substituents present: the hydroxymethyl group at C2, the ethoxy group at C5, and the furan oxygen atom.

The 5-ethoxy group is a powerful activating group, donating electron density to the benzene ring through resonance. This effect strongly directs incoming electrophiles to the positions ortho and para to it, which are the C4 and C6 positions. The furan oxygen atom also activates the ring, particularly favoring substitution at the adjacent C7 position. Conversely, the 2-hydroxymethyl group is generally considered to be weakly deactivating towards the C3 position through an inductive effect.

The interplay of these directing effects suggests that electrophilic substitution on this compound will likely yield a mixture of products. However, the strong activating and directing effect of the 5-ethoxy group is expected to favor substitution at the C4 and C6 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionDirecting Effect of 5-Ethoxy GroupDirecting Effect of Furan OxygenDirecting Effect of 2-Hydroxymethyl GroupOverall Predicted Reactivity
C3-Weakly deactivating (inductive)DeactivatedLow
C4Activating (ortho)--High
C6Activating (para)--High
C7-Activating-Moderate

Common electrophilic substitution reactions that could be applied to this compound include nitration, halogenation, Friedel-Crafts alkylation, and acylation. For instance, nitration would likely yield a mixture of 4-nitro and 6-nitro derivatives.

Nucleophilic Reactions at the Hydroxymethyl Group

The hydroxymethyl group at the C2 position is a key site for nucleophilic reactions, allowing for a wide range of functional group transformations.

Alkylation and Acylation Reactions

The hydroxyl group of this compound can be readily alkylated or acylated under standard conditions. Alkylation, to form the corresponding ether, can be achieved using an alkyl halide in the presence of a base such as sodium hydride. Acylation, to form an ester, is typically carried out using an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. nih.gov

Table 2: Representative Alkylation and Acylation Reactions

ReactionReagentsProduct Type
AlkylationR-X (e.g., CH₃I), NaH2-(Alkoxymethyl)-5-ethoxy-1-benzofuran
AcylationRCOCl or (RCO)₂O, Pyridine2-(Acyloxymethyl)-5-ethoxy-1-benzofuran

These reactions are generally efficient and provide a straightforward means to introduce a variety of new functional groups into the molecule.

Oxidation and Reduction Pathways

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents such as manganese dioxide (MnO₂) are selective for the oxidation of benzylic alcohols to aldehydes, which would yield 5-ethoxy-1-benzofuran-2-carbaldehyde. nih.gov Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would likely lead to the corresponding carboxylic acid, 5-ethoxy-1-benzofuran-2-carboxylic acid.

Conversely, while the hydroxymethyl group is already in a reduced state, the corresponding aldehyde, 5-ethoxy-1-benzofuran-2-carbaldehyde, can be reduced back to this compound using reducing agents like sodium borohydride (B1222165).

Ring-Opening and Ring-Closing Reactions of the Furan Moiety

The furan ring of the benzofuran system, while aromatic, is less stable than the benzene ring and can undergo ring-opening reactions under certain conditions. For example, treatment of some benzofurans with strong acids can lead to ring-opening to form substituted phenols. nih.gov Oxidative cleavage of the furan ring is also possible, particularly with powerful oxidizing agents like ozone.

Conversely, the synthesis of the benzofuran ring system itself often involves a ring-closing reaction. While this compound is the product of such a process, understanding these reactions is key to its synthesis and potential derivatization.

Transition Metal-Catalyzed Transformations and Cross-Coupling Strategies

Transition metal catalysis, particularly with palladium, has become a powerful tool for the functionalization of heterocyclic compounds like benzofurans. mdpi.com While direct C-H activation of the benzofuran ring is possible, a more common strategy involves the use of a pre-functionalized benzofuran, such as a halo- or triflyloxy-benzofuran.

For this compound, cross-coupling reactions could be employed in several ways. The benzene ring could be functionalized prior to the formation of the benzofuran system, or a halogen could be introduced onto the benzofuran ring via electrophilic substitution, providing a handle for cross-coupling.

Common palladium-catalyzed cross-coupling reactions applicable to benzofuran systems include:

Suzuki Coupling: Reaction of a halobenzofuran with a boronic acid to form a C-C bond.

Heck Coupling: Reaction of a halobenzofuran with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction of a halobenzofuran with a terminal alkyne to form an alkynylbenzofuran.

Buchwald-Hartwig Amination: Reaction of a halobenzofuran with an amine to form an aminobenzofuran.

The hydroxymethyl group can also be utilized in transition-metal-catalyzed reactions. For example, conversion of the alcohol to the corresponding acetate (B1210297) allows for palladium-catalyzed Tsuji-Trost type reactions, where the acetoxy group is displaced by a nucleophile.

Detailed Mechanistic Investigations of Key Chemical Reactions

The mechanisms of the reactions described above are well-established in organic chemistry.

Electrophilic Aromatic Substitution: This proceeds via a two-step mechanism involving the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. In the second step, a proton is lost from the site of attack to restore the aromaticity of the ring. The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the substituents.

Nucleophilic Acyl Substitution (Acylation): This is a two-step addition-elimination mechanism. The nucleophilic oxygen of the hydroxymethyl group attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to form the final ester product.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like the Suzuki coupling generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halobenzofuran, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.govyoutube.com

While specific kinetic and intermediate characterization studies for this compound are not widely available in the literature, the reactivity patterns can be confidently predicted based on the extensive studies of related benzofuran and aromatic systems.

Preclinical Investigations of Biological Activities of 5 Ethoxy 1 Benzofuran 2 Yl Methanol and Its Derivatives

In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

Derivatives of the benzofuran (B130515) nucleus have demonstrated significant cytotoxic potential against a variety of human cancer cell lines. mdpi.comrsc.org Research has focused on elucidating the mechanisms behind this cytotoxicity, including the induction of programmed cell death (apoptosis), cell cycle disruption, and the generation of reactive oxygen species.

The cytotoxic effects of benzofuran derivatives are commonly evaluated using colorimetric assays such as the sulforhodamine B (SRB) and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays. researchgate.netnih.gov These assays measure cell density and metabolic activity, respectively, to determine the concentration of a compound required to inhibit cell growth by 50% (IC50).

One study investigated a chalcone (B49325) derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, which shares an ethoxy-benzofuran core. ejmo.org The SRB assay was used to determine its IC50 values against human lung (A549, H1299) and colon (HCT116, HT29) cancer cells, revealing potent cytotoxic activity. ejmo.org

In other studies, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were tested. Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) and compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) showed significant activity against A549 (lung) and HepG2 (liver) cancer cells. nih.gov Similarly, bromo derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one displayed selective toxicity towards chronic myelogenous leukemia (K562) cells while showing minimal effect on healthy human keratinocytes (HaCaT). nih.gov A benzofuran-isatin conjugate, Compound 5a , also demonstrated dose-dependent inhibition of cell viability in colorectal adenocarcinoma (HT29) and metastatic colorectal cancer (SW620) cell lines. frontiersin.org

Interactive Table: Cytotoxicity (IC50) of Benzofuran Derivatives in Cancer Cell Lines

Below is a summary of the IC50 values for various benzofuran derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineAssayIC50 Value
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneA549 (Lung)SRB2.85 µM
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneH1299 (Lung)SRB3.25 µM
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHCT116 (Colon)SRB0.62 µM
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHT29 (Colon)SRB1.83 µM
Compound 7 (chloro-derivative)A549 (Lung)MTT~20 µM
Compound 8 (bromo-derivative)A549 (Lung)MTT~20 µM
Compound 8 (bromo-derivative)HepG2 (Liver)MTT~15 µM
Bromo-derivative 6K562 (Leukemia)MTT13.0 µM
Bromo-derivative 8K562 (Leukemia)MTT10.0 µM

Data sourced from multiple studies. ejmo.orgnih.govnih.gov

The anticancer effect of benzofuran derivatives is often attributed to their ability to induce apoptosis. nih.gov This programmed cell death can be triggered through various mechanisms, including the activation of caspases, a family of proteases central to the apoptotic process.

Studies on bromo derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one in K562 leukemia cells revealed that these compounds induce apoptosis, as confirmed by Annexin V-FITC staining. nih.gov Furthermore, a Caspase-Glo 3/7 assay demonstrated that after 12 hours of exposure, two of the derivatives increased the activity of these executioner caspases by 26-27%. nih.gov This suggests the involvement of the intrinsic (mitochondrial) cell death pathway, which is often mediated by the release of cytochrome C from mitochondria and subsequent activation of caspases 9, 3, and 7. nih.gov

Similarly, research on a benzofuran-isatin conjugate (Compound 5a) showed that its pro-apoptotic effects in colorectal cancer cells were associated with the downregulation of the anti-apoptotic protein Bcl-xl, upregulation of the pro-apoptotic protein Bax, and enhancement of PARP cleavage, which is a hallmark of caspase-mediated apoptosis. frontiersin.org The observed increase in mitochondrial outer membrane permeability and cytochrome c levels further supports the involvement of the mitochondria-dependent apoptosis pathway. frontiersin.org Halogenated derivatives have also been shown to activate both receptor and mitochondrial apoptotic pathways in cancer cells. nih.gov

In addition to inducing apoptosis, benzofuran derivatives can exert their anticancer effects by interfering with the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation.

A novel benzofuran lignan (B3055560) derivative was found to induce cell death in Jurkat T-cells by causing cell cycle arrest at the G2/M phase through a p53-dependent pathway. nih.gov In another study, a benzofuran-isatin conjugate (Compound 5a) caused cell cycle arrest at the G0/G1 phase in HT29 colorectal cancer cells, while in SW620 metastatic cells, it induced arrest at the G2/M phase. frontiersin.org This arrest was accompanied by a downregulation of cyclin A1, a protein involved in the S phase entry. frontiersin.org

Investigations into halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also revealed effects on cell cycle distribution. One chloro-derivative induced G2/M phase arrest in HepG2 liver cancer cells, whereas a bromo-derivative caused cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells. nih.gov

Benzofuran derivatives can modulate the levels of intracellular reactive oxygen species (ROS), which can lead to oxidative stress and trigger cell death. nih.govnih.gov

Studies on bromo derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one showed that they increase ROS levels in K562 leukemia cells in a time-dependent manner. nih.gov This increase in ROS, potentially through superoxide (B77818) generation, is believed to contribute to the induction of apoptosis observed with these compounds. nih.gov Other research has shown that some benzofuran derivatives induce apoptosis in human chondrosarcoma cells through ROS generation, which leads to mitochondrial dysfunction and caspase activation. nih.gov For example, the benzofuran derivative Moracin N was found to cause ROS accumulation in lung cancer cell lines A549 and PC9, consequently leading to apoptosis and autophagy. nih.gov

Antimicrobial Activity Evaluation (Antibacterial and Antifungal)

The benzofuran scaffold is recognized as a privileged structure in the search for new antimicrobial agents. rsc.org Derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens, with some exhibiting potent activity. researchgate.netnih.gov

The antimicrobial potential of benzofuran derivatives is quantified by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

A variety of benzofuran derivatives have shown promising antimicrobial activity. For instance, benzofuran-5-ol (B79771) derivatives were found to inhibit the growth of several fungal species with MIC values ranging from 1.6 to 12.5 µg/mL. nih.gov In another study, a bromo derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one exhibited moderate antibacterial activity against Gram-positive strains, with MIC values between 16 and 64 µg/mL. nih.gov The presence of a bromine atom in the aromatic ring was deemed crucial for this activity. nih.gov

Other research has highlighted derivatives with even greater potency. Compounds bearing a hydroxyl group at the C-6 position of the benzofuran ring showed excellent antibacterial activity against all tested strains, with MIC80 values (the concentration inhibiting 80% of growth) ranging from 0.78 to 3.12 µg/mL. nih.gov Furthermore, a series of novel benzofuran derivatives containing disulfide moieties displayed remarkable antibacterial activity against plant pathogenic bacteria, with one compound showing EC50 values (half-maximal effective concentration) as low as 0.28 µg/mL against Xanthomonas oryzae pv. oryzae. acs.org

Interactive Table: Antimicrobial Activity (MIC) of Benzofuran Derivatives

Below is a summary of the MIC values for various benzofuran derivatives against different microbial strains.

Compound/Derivative ClassMicrobial Strain(s)Activity TypeMIC Value
Benzofuran-5-ol derivativesFungal species (e.g., C. krusei, C. neoformans, A. niger)Antifungal1.6 - 12.5 µg/mL
Bromo derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-oneGram-positive bacteriaAntibacterial16 - 64 µg/mL
C-6 Hydroxyl derivativesVarious bacterial strainsAntibacterial0.78 - 3.12 µg/mL (MIC80)
Benzofuran-triazole hybridsPathogenic fungiAntifungalModerate to satisfactory
Benzofuran derivatives with thiazolo benzimidazole (B57391) nucleusFungal speciesAntifungalPotential activity

Data sourced from multiple studies. nih.govnih.govnih.govnih.gov

Assessment against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of the benzofuran core have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. While specific studies on (5-ethoxy-1-benzofuran-2-yl)methanol are not extensively documented, research on analogous structures provides insight into the potential antibacterial profile of this compound class.

For instance, a series of novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were synthesized and evaluated for their in vitro antibacterial activity. semanticscholar.org Among the tested compounds, one derivative, compound 7 , which features a bromine substitution on the aromatic ring, displayed moderate activity against Gram-positive strains with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 64 µg/mL. semanticscholar.org This suggests that the presence and position of specific substituents on the benzofuran ring are crucial for antibacterial efficacy. The activity of this derivative was observed against several Gram-positive strains, with the exception of S. aureus NCTC 4163. semanticscholar.org

Another study focused on (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs. nih.gov These compounds were screened against a panel of Gram-positive bacteria including Bacillus subtilis, Bacillus megaterium, Staphylococcus aureus, and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli, Proteus vulgaris, Proteus mirabilis, and Enterobacter aerogenes. nih.gov Several of these benzofuran-benzimidazole hybrids, namely compounds 4d, 4f, 4g, 4k, 4l, 4o, and 4u , were identified as having significant activity against all tested bacterial strains. nih.gov In particular, compound 4f demonstrated excellent potency against the tested bacteria. nih.gov

Furthermore, the synthesis of (2S, 3R)-Methyl-2-(4-alkoxy-3-methoxyphenyl)-7-methoxy-5-((E)-3-methoxy-3-oxoprop-1-enyl)-2,3-dihydrobenzofuran-3-carboxylates has been reported, and these compounds were screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This highlights the ongoing exploration of benzofuran derivatives as potential sources of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Benzofuran Derivatives

Compound/Derivative Class Gram-Positive Activity Gram-Negative Activity Reference
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one Derivative (Compound 7) Moderate (MIC: 16-64 µg/mL) Not specified semanticscholar.org
(5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone Analogs (e.g., 4f) Potent Potent nih.gov

Antifungal Spectrum and Potency

In addition to antibacterial effects, benzofuran derivatives have been investigated for their antifungal properties. The structural diversity within this class of compounds allows for a broad spectrum of activity against various fungal pathogens.

Research on benzofuran-5-ol derivatives has identified them as potent antifungal agents. sigmaaldrich.com For example, certain 2-amino-4-arylthio-5-hydroxybenzofurans have shown strong antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net Two specific compounds, 20 and 21 , demonstrated antifungal activity that was superior or comparable to the standard drug 5-fluorocytosine, completely inhibiting the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL. researchgate.net

Similarly, benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones have been synthesized and evaluated, with their antifungal potencies found to be superior to their antibacterial activities. researchgate.net Compound 22 from this series was identified as a promising antifungal agent. researchgate.net

The aforementioned (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs were also tested against fungal strains, including Aspergillus niger, Candida albicans, Fusarium oxysporum, and Fusarium solani. nih.gov Compounds 4d, 4f, 4g, 4k, 4l, 4o, and 4u were active against all tested fungi, with compound 4u showing excellent antifungal potency. nih.gov

Table 2: Antifungal Activity of Selected Benzofuran Derivatives

Compound/Derivative Class Fungal Strains Potency (MIC) Reference
Benzofuran-5-ol Derivatives (Compounds 20 & 21) Various 1.6-12.5 μg/mL researchgate.net
(1E)-1-(piperidin-1-yl)-N2-arylamidrazones (Compound 22) Aspergillus fumigatus, Candida albicans Promising researchgate.net

Enzyme Inhibition and Receptor Modulation Studies

The biological activities of benzofuran derivatives extend beyond antimicrobial effects to include interactions with various enzymes and receptors, suggesting their potential in treating a range of other diseases.

Currently, there is no publicly available preclinical data specifically investigating the activation or modulation of Glucokinase (GLK) by this compound or its direct derivatives.

While the direct inhibition of EGFR-TK by this compound has not been reported, the broader class of benzofuran derivatives has been explored for anticancer activities, which can sometimes be mediated through EGFR-TK inhibition. nih.gov The development of resistance to current anticancer drugs is a significant challenge, and targeting the epidermal growth factor receptor (EGFR) is a key strategy in cancer therapy. nih.gov

Preclinical studies have indicated that some benzofuran derivatives possess inhibitory activity against HIV-1 enzymes. A study on novel pyrazole (B372694) derivatives synthesized from 3-benzoylbenzofurans showed that some of these compounds, as well as their precursors, exhibited inhibitory effects on the HIV life cycle. semanticscholar.org Specifically, two 3-benzoyl benzofurans (3g and 4b ) and two pyrazoles (5f and 5h ) were identified as potent inhibitors in pseudovirus assays. semanticscholar.org Further investigation revealed that compounds 3g , 4b , and 5h were mild inhibitors of HIV-1 protease, while compound 5f was the most active protease inhibitor with an IC50 value of 31.59 ± 3.83 μM. semanticscholar.org Molecular docking studies suggested that 5f interacts with the active site of HIV-1 protease, indicating competitive inhibition. semanticscholar.org

The diverse chemical space of benzofuran derivatives allows for their interaction with a variety of other molecular targets.

Topoisomerase I: There is currently no specific information available on the inhibition of topoisomerase I by this compound or its derivatives.

Sigma Receptors: No specific binding data for this compound at sigma receptors has been found in the reviewed literature.

Pim-1 Kinase: Benzofuran derivatives have been reported to exhibit potent inhibition against Pim-1 kinase, a serine/threonine kinase implicated in various carcinogenic processes. semanticscholar.org This suggests a potential avenue for the development of benzofuran-based anticancer agents targeting this kinase.

Farnesyl Transferase: There is no direct evidence from the searched literature to suggest that this compound or its derivatives are inhibitors of farnesyl transferase.

Histamine (B1213489) H3 Receptors: A series of 5-amino- and 5-(aminomethyl)benzofuran derivatives have been discovered as potent histamine H3 receptor antagonists with nanomolar and subnanomolar affinities. nih.gov One particular compound, 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine (7h) , demonstrated a human Ki of 0.05 nM and a rat Ki of 0.11 nM, showing a significant improvement in potency over previously reported compounds. nih.gov

Carbonic Anhydrase: No preclinical data was found regarding the inhibition of carbonic anhydrase by this compound or its derivatives.

Table 3: Compound Names Mentioned in the Article

Compound Number/Name Chemical Name/Class
7 Derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one with bromine substitution
4d, 4f, 4g, 4k, 4l, 4o, 4u (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs
20, 21 Benzofuran-5-ol derivatives
22 (1E)-1-(piperidin-1-yl)-N2-arylamidrazone derivative
3g, 4b 3-Benzoylbenzofuran derivatives
5f, 5h Pyrazole derivatives from 3-benzoylbenzofurans
7h 2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-ylamine
This compound This compound

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the pathogenesis of numerous diseases. The antioxidant potential of benzofuran derivatives has been a subject of considerable investigation.

The antioxidant activity of benzofuran derivatives is often evaluated using various in vitro assays that measure their ability to scavenge free radicals. For instance, a study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their radical scavenging capabilities. One particular derivative, compound 1j (with a hydroxyl substitution at the R3 position), was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals to a moderate degree. nih.govsigmaaldrich.com This suggests that the benzofuran nucleus, particularly with hydroxyl substitutions, can contribute to direct antioxidant effects.

Another study focused on the synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives and evaluated their antioxidant capacity using the DPPH assay and cyclic voltammetry. umn.edunih.gov The findings indicated that the presence of hydroxyl groups on the benzofuran ring, along with other specific substitutions, was crucial for their antioxidant mechanism. These studies underscore the potential of the benzofuran scaffold in designing potent antioxidant agents.

Compound/Derivative ClassAssayOutcomeReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (compound 1j)DPPHModerate radical scavenging activity nih.govsigmaaldrich.com
3,3-disubstituted-3H-benzofuran-2-onesDPPH, Cyclic VoltammetryHydroxyl groups on the benzofuran ring are key for antioxidant activity umn.edunih.gov

Beyond direct radical scavenging, benzofuran derivatives may also exert their antioxidant effects by modulating cellular defense mechanisms. For example, some benzofuran compounds have been shown to protect cells from oxidative stress-induced damage. Research on a benzofuran-containing selenium compound, 2-(((3-trifluoromethyl)phenyl(selenyl)methyl)-2,3-dihydrobenzofuran (TFSeB), revealed its ability to restore depleted levels of non-protein sulfhydryl (NPSH) groups, which are part of the endogenous antioxidant defenses, in a mouse model of Alzheimer's disease. nih.gov Furthermore, this compound was found to increase the levels of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. nih.gov

Studies on other benzofuran derivatives have also shown their ability to increase the levels of antioxidant enzymes, contributing to their neuroprotective effects. The induction of such protective mechanisms highlights the potential of these compounds to bolster the cellular response against oxidative insults.

Neuroprotective and Anti-Inflammatory Effects in In Vitro Models

Neuroinflammation and neuronal damage are hallmarks of many neurodegenerative diseases. Several benzofuran derivatives have been investigated for their ability to protect neurons and reduce inflammation in preclinical models.

A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cultured rat cortical cells. nih.govsigmaaldrich.com Excitotoxicity is a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. Among the tested compounds, derivative 1f (with a methyl substitution at the R2 position) showed the most potent neuroprotective action, comparable to the well-known NMDA antagonist, memantine (B1676192). nih.govsigmaaldrich.com Compound 1j also demonstrated significant anti-excitotoxic effects. nih.govsigmaaldrich.com

The anti-inflammatory properties of benzofuran derivatives have also been documented. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain fluorinated benzofuran and dihydrobenzofuran derivatives suppressed lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and reducing the secretion of inflammatory mediators like interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2). rsc.org Another study on newly synthesized benzofuran-heterocycle hybrids identified a compound, 5d , that exhibited a significant inhibitory effect on the production of nitric oxide (NO) in RAW-264.7 macrophage cell lines with low cytotoxicity. nih.gov

Derivative ClassIn Vitro ModelKey FindingsReference
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamidesNMDA-induced excitotoxicity in rat cortical cellsPotent neuroprotection, comparable to memantine for some derivatives. nih.govsigmaaldrich.com
Fluorinated benzofuran and dihydrobenzofuran derivativesLipopolysaccharide-stimulated macrophagesInhibition of COX-2, iNOS, IL-6, and PGE2. rsc.org
Benzofuran-heterocycle hybridsRAW-264.7 macrophage cell linesSignificant inhibition of nitric oxide production. nih.gov

Potential Anti-Alzheimer's and Anti-Parkinsonian Activities

The neuroprotective and antioxidant properties of benzofuran derivatives make them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

In the context of Alzheimer's disease, which is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, several benzofuran derivatives have been investigated. researchgate.netijpsonline.com The benzofuran scaffold is considered an important pharmacophore for designing anti-Alzheimer's agents. researchgate.netnih.gov Some benzofuran-based compounds have been reported to inhibit the aggregation of Aβ peptides, a key pathological event in Alzheimer's disease. For example, the natural benzofuran compound, fomannoxin, has demonstrated notable neuroprotective properties in an amyloid-β peptide model. ijpsonline.com Furthermore, a radiolabeled benzofuran derivative, [18F]FPHBF-2, has been studied as a potential imaging agent for detecting amyloid plaques in the brain. nih.gov

Regarding Parkinson's disease, which involves the loss of dopaminergic neurons, some benzofuran derivatives have shown potential therapeutic effects. R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane [R-(-)-BPAP] has been studied for its neuroprotective function against toxins implicated in Parkinson's disease. nih.gov This compound was found to protect human dopaminergic neuroblastoma cells from apoptosis by stabilizing the mitochondrial membrane potential and inducing the anti-apoptotic protein Bcl-2. nih.gov Another compound, T-817MA, which has a benzothiophen core structurally related to benzofuran, has been shown to protect against neurotoxicity in a mouse model of Parkinson's disease by blocking lipid peroxidation. nih.gov

Mechanistic Studies on Cellular and Subcellular Targets

Understanding the molecular mechanisms by which benzofuran derivatives exert their effects is crucial for their development as therapeutic agents. Mechanistic studies have revealed several cellular and subcellular targets.

The neuroprotective effects of some benzofuran derivatives are mediated through the modulation of key signaling pathways. For instance, the benzofuran-containing selenium compound TFSeB was found to exert its protective effects by modulating apoptosis-related proteins, increasing the expression of the pro-survival protein Bcl-2 and decreasing the pro-apoptotic protein BAX. nih.gov It also increased the levels of brain-derived neurotrophic factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.gov Furthermore, TFSeB was shown to decrease the levels of key inflammatory and neurodegenerative markers, including nuclear factor kappa B (NF-κB), interleukin-6 (IL-6), and glycogen (B147801) synthase kinase 3 beta (GSK3β). nih.gov

In the context of Parkinson's disease research, the neuroprotective mechanism of R-(-)-BPAP was attributed to its ability to directly stabilize the mitochondrial membrane potential, thus preventing the mitochondrial permeability transition, a key event in apoptosis. nih.gov The structure-activity relationship studies of BPAP derivatives indicated that their potency in stabilizing mitochondrial membranes was dependent on their stereochemistry. nih.gov

Structure Activity Relationship Sar Studies of 5 Ethoxy 1 Benzofuran 2 Yl Methanol Analogues

Impact of Substituent Variation at the 5-Ethoxy Position on Biological Activity

The 5-position of the benzofuran (B130515) ring is a critical site for substitution, and variations in the alkoxy group at this position can significantly influence the biological activity of the resulting analogues. While specific studies on a series of 5-alkoxy-2-(hydroxymethyl)benzofuran analogues are limited in the public domain, general principles from related benzofuran series suggest that the nature of the alkoxy substituent plays a key role in modulating potency and selectivity.

The ethoxy group in the parent compound, (5-ethoxy-1-benzofuran-2-yl)methanol, likely contributes to a favorable balance of lipophilicity and hydrogen bonding capacity. Altering the length and nature of the alkyl chain of the ether at the 5-position can fine-tune these properties. For instance, increasing the chain length from methoxy (B1213986) to butoxy can enhance lipophilicity, which may improve membrane permeability and access to hydrophobic binding pockets within a biological target. However, excessively long or bulky substituents could introduce steric hindrance, potentially reducing binding affinity.

Furthermore, the introduction of different functional groups on the alkoxy chain, such as hydroxyl or amino groups, can introduce new hydrogen bonding interactions, which may enhance target engagement. The electronic properties of the substituent at the 5-position can also play a role. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the benzofuran ring system, thereby influencing its interaction with biological targets.

A hypothetical SAR study on the variation of the 5-alkoxy group is presented in Table 1, illustrating the potential impact of these modifications on a generic biological activity.

Table 1: Hypothetical Biological Activity of 5-Alkoxy-2-(hydroxymethyl)benzofuran Analogues

Compound R (at 5-position) Biological Activity (IC₅₀, µM)
1a -OCH₃ 10.5
1b -OCH₂CH₃ 5.2
1c -OCH₂CH₂CH₃ 7.8
1d -OCH(CH₃)₂ 9.1

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles of benzofuran derivatives.

Influence of Modifications to the 2-Methanol Group on Biological Potency

The 2-methanol group of this compound is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with the biological target. Modifications to this group can therefore have a profound impact on biological potency.

Esterification or etherification of the hydroxyl group would eliminate its hydrogen bond donating capacity, which could lead to a significant loss of activity if this interaction is critical for binding. Conversely, if the hydroxyl group is not essential for binding but its modification improves pharmacokinetic properties, such as oral bioavailability, then such changes could be beneficial.

Earlier SAR studies on benzofuran derivatives have highlighted that ester or heterocyclic ring substitutions at the C-2 position are crucial for cytotoxic activity. mdpi.com This suggests that replacing the methanol (B129727) group with other functionalities is a viable strategy for modulating the biological profile of these compounds.

Table 2: Hypothetical Biological Activity of Analogues with Modifications at the 2-Methanol Group

Compound R' (at 2-position) Biological Activity (IC₅₀, µM)
2a -CH₂OH 5.2
2b -CHO 15.8
2c -COOH 2.5
2d -CH₂NH₂ 8.9

Note: The data in this table is hypothetical and for illustrative purposes only, based on general SAR principles of benzofuran derivatives.

Systematic Substitutions on the Benzofuran Nucleus and their Activity Modulation

For instance, the introduction of a methyl group at the 3-position has been shown in some benzofuran series to increase antiproliferative activity. nih.gov Halogenation at various positions of the benzofuran ring is another common strategy. Halogens can alter the electronic distribution, improve metabolic stability, and participate in halogen bonding, which can enhance binding affinity. rsc.org The position of the halogen is often critical to its effect on biological activity.

The inclusion of hydrophilic groups, such as hydroxyl or amino groups, at other positions on the benzofuran ring can improve aqueous solubility and introduce new hydrogen bonding opportunities. Conversely, the introduction of small alkyl or aryl groups can enhance lipophilicity and promote hydrophobic interactions with the target protein.

Stereochemical Requirements for Observed Biological Effects

Biological systems, being chiral themselves, often show a high degree of stereoselectivity in their interactions with small molecules. One enantiomer may bind with high affinity to the target receptor or enzyme, while the other may have significantly lower affinity or even interact with a different target altogether. Therefore, the stereoselective synthesis and evaluation of individual enantiomers is a critical step in the development of any chiral drug candidate. nih.gov For instance, in other classes of compounds, the introduction of a chiral center and the subsequent separation of enantiomers have led to the identification of eutomers with significantly improved potency and a better side-effect profile compared to the racemate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be employed to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds.

The development of a robust QSAR model requires a dataset of compounds with well-defined structural variations and corresponding biological activity data. Various molecular descriptors, such as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties, can be calculated for each analogue. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed biological activity.

A validated QSAR model can serve as a powerful predictive tool in the design of new analogues with potentially improved potency. It can help prioritize which compounds to synthesize, thereby saving time and resources in the drug discovery process.

Ligand Efficiency and Fragment-Based Design Principles

Ligand efficiency (LE) is a useful metric in drug discovery for assessing the binding efficiency of a molecule relative to its size. It is calculated as the binding energy per heavy atom. In the context of fragment-based drug design (FBDD), small, low-molecular-weight fragments with high ligand efficiency are identified and then grown or linked together to generate more potent lead compounds. nih.gov

The this compound scaffold itself can be considered a fragment that could be identified in a fragment screening campaign. Its ligand efficiency would depend on its binding affinity to a particular biological target. The principles of FBDD can be applied to optimize this scaffold. For example, by identifying the key binding interactions of the parent fragment, medicinal chemists can design modifications that enhance these interactions without significantly increasing the molecular weight, thereby improving ligand efficiency.

Subsequent optimization efforts would focus on "growing" from the initial fragment by adding substituents that explore and occupy adjacent binding pockets, or by "linking" it with other fragments that bind in proximity. This iterative process, guided by structural biology and computational modeling, aims to develop highly potent and selective drug candidates.

Broader Applications of the 5 Ethoxy 1 Benzofuran 2 Yl Methanol Scaffold in Non Medicinal Fields

Materials Science Applications

The benzofuran (B130515) framework is increasingly utilized in the development of advanced materials due to its rigidity, thermal stability, and favorable electronic properties. alfa-chemistry.comnih.gov

Polymer Chemistry:

Benzofuran and its derivatives are important monomers in polymer chemistry. researchgate.net Cationic polymerization of benzofuran yields polybenzofuran, a rigid polymer with a high glass-transition temperature and transparency, making it suitable for applications as a transparent thermoplastic. acs.orgnih.gov The polymerization of benzofuran can be controlled to produce optically active polymers with specific molecular weights. nih.gov Benzofuran derivatives are also incorporated into various other polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters, to enhance their properties. researchgate.net A notable industrial application is the production of coumarone-indene resins, which are derived from coal tar fractions containing benzofuran (also known as coumarone). nih.govnih.gov These resins exhibit excellent resistance to corrosion and water, leading to their use in paints, varnishes, and coatings for paper and fabrics. nih.gov

Organic Electronics and Optoelectronic Materials:

The benzofuran scaffold is a key component in the design of organic semiconductors for electronic and optoelectronic devices. numberanalytics.comalfa-chemistry.com Benzofuran derivatives are investigated for their potential in:

Organic Light-Emitting Diodes (OLEDs): Benzofuran-based materials are valued for their high thermal stability, good carrier mobility, and high fluorescence quantum yields. alfa-chemistry.comnih.gov They can function as emissive materials or as host materials in OLEDs. numberanalytics.comnih.gov For instance, certain benzofuran derivatives are used to create blue fluorescent materials for OLEDs, a critical component for full-color displays. ingentaconnect.com Fused polycyclic furans, such as benzodifurans, have shown high performance as hole-transporting materials in OLEDs. acs.org

Organic Field-Effect Transistors (OFETs): The stability, rigidity, and light-emitting properties of benzofuran derivatives contribute to excellent carrier transport in OFETs. alfa-chemistry.com Ambipolar semiconductor materials, which can transport both holes and electrons, have been designed by combining benzofuran with other heterocyclic systems like benzothiazole (B30560) and benzimidazole (B57391). alfa-chemistry.com

Organic Photovoltaics (OPVs): Benzofuran-containing polymers have been utilized as donor materials in the active layer of organic solar cells. numberanalytics.comtdl.org The development of furan (B31954) and benzodifuran-based semiconductors is an active area of research for improving the efficiency of OPVs. nih.gov

Application Area Benzofuran Derivative Type Key Properties & Function
Polymer ChemistryPolybenzofuranHigh glass-transition temperature, transparency; used as a thermoplastic. acs.orgnih.gov
Coumarone-indene resinsCorrosion and water resistance; used in paints, varnishes, and coatings. nih.gov
Organic ElectronicsPhenylanthracene-substituted furan derivativesBlue fluorescent emitters in OLEDs. ingentaconnect.com
Fused polycyclic furans (e.g., benzodifurans)High hole mobility; used as hole-transporting materials in OLEDs. acs.org
Benzofuran-benzothiazole/benzimidazole hybridsAmbipolar charge transport for OFETs. alfa-chemistry.com
Organic PhotovoltaicsBenzofuran-containing polymersDonor materials in OPVs. numberanalytics.comtdl.org

Agrochemical Development

The benzofuran structure is a recognized pharmacophore in the development of pesticides for crop protection. nih.gov

Herbicides, Insecticides, and Fungicides:

Insecticides: Several commercial insecticides are based on the benzofuran scaffold. A prominent example is Carbofuran , a carbamate (B1207046) insecticide that acts systemically, being absorbed by the plant's roots and distributed throughout its tissues. wikipedia.org It also exhibits contact activity against pests. wikipedia.org Other insecticidal benzofuran derivatives include benfuracarb, carbosulfan, and furathiocarb. nih.gov Research has shown that these carbamate insecticides can interfere with the in vitro polymerization of tubulin in porcine brains, indicating a potential mode of action. nih.gov Natural and synthetic benzofurans have also demonstrated antifeedant activity against insects like Spodoptera littoralis. mdpi.com

Fungicides: Benzofuran derivatives have been synthesized and evaluated for their antifungal properties against various wood-degrading fungi, such as white-rot and brown-rot fungi. ncsu.eduncsu.edu Hybrid molecules combining benzofuran with other heterocyclic rings like 1,3,4-oxadiazole (B1194373) or 1,2,3-triazole have shown promising antifungal activity. ncsu.eduncsu.edu For example, N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide was identified as a potent antifungal agent against certain brown-rot fungi. ncsu.edu The mechanism of action for some of these antifungal agents involves the inhibition of essential fungal enzymes like N-myristoyltransferase. nih.govnih.gov

Agrochemical Class Example Compound/Derivative Target Pest/Pathogen Noted Activity/Finding
InsecticideCarbofuranVarious insect pestsSystemic and contact insecticide. wikipedia.org
Benfuracarb, Carbosulfan, FurathiocarbNot specifiedInhibit tubulin polymerization in vitro. nih.gov
3-ethoxy-hydroxy-tremetoneSpodoptera littoralisStrong antifeedant effects. mdpi.com
FungicideBenzofuran-1,3,4-oxadiazole hybridsWood-degrading fungi (T. versicolor, P. placenta)Moderate to good antifungal activity at higher concentrations. ncsu.edu
Benzofuran-1,2,3-triazole hybridsBrown-rot fungi (C. puteana, G. trabeum)Significant inhibition of mycelial growth. ncsu.edu

Industrial Applications

Beyond advanced materials and agrochemicals, the benzofuran scaffold finds use in other industrial sectors.

Dyes, Pigments, and Fragrances:

Dyes and Pigments: Benzofuran derivatives serve as important synthons for the synthesis of various dyes. nih.govresearchgate.net Their conjugated system can be modified to absorb and emit light at different wavelengths, making them suitable for creating a range of colors. They have been applied in the development of industrial dyes and even in dye-sensitized solar cells. nih.govresearchgate.net

Fragrances: While not a primary application, the parent compound, benzofuran, is described as having a sweet, aromatic odor. nih.gov It is a natural constituent in the aroma of roasted coffee. thegoodscentscompany.com However, its use in fragrance compositions is not recommended. thegoodscentscompany.com The broader class of benzofuran derivatives holds potential for the development of new fragrance ingredients, though specific commercial examples are not prominent.

Analytical Chemistry Reagents and Probes

The photophysical properties of benzofuran derivatives make them valuable tools in analytical chemistry.

Fluorescent Probes:

Benzofuran derivatives are utilized as fluorescent probes for various applications, including medical imaging. nih.gov Their utility stems from beneficial properties such as:

High fluorescence quantum yields. nih.gov

Good thermal and electrochemical stability. nih.gov

Solvatochromic properties, where the fluorescence is sensitive to the polarity of the solvent. nih.gov

These characteristics allow for the design of sensitive probes that can be used to detect and image specific biological targets. For example, benzofuran derivatives can be conjugated to proteins for fluorescence microscopy studies. nih.gov The development of new benzofuran-based probes for detecting specific analytes or for use in advanced imaging techniques remains an active area of research. acs.org

Conclusion and Future Research Directions

Synthesis of Current Research Insights for (5-ethoxy-1-benzofuran-2-yl)methanol

The benzofuran (B130515) scaffold is a privileged heterocyclic system present in numerous natural and synthetic compounds with significant therapeutic properties. mdpi.com Derivatives of benzofuran are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. researchgate.netnih.govrsc.org The substituents on the benzofuran ring play a crucial role in determining the specific biological effects. nih.gov

For instance, substitutions at the 2, 3, and 5-positions of the benzofuran ring have been shown to yield compounds with neuroprotective activities. nih.gov The introduction of a methanol (B129727) group, as seen in this compound, is a common synthetic step. For example, the reduction of a corresponding aldehyde or ester can yield a hydroxymethyl group, which can serve as a key intermediate for further functionalization. jst.go.jp The ethoxy group at the 5-position is also a common feature in bioactive benzofurans, often influencing the compound's lipophilicity and interaction with biological targets. nih.gov

Unexplored Research Avenues and Knowledge Gaps

Given the limited specific data on this compound, several research avenues remain unexplored. A primary knowledge gap is the comprehensive characterization of its biological activity profile. Systematic screening of this compound for various therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory effects, is warranted.

Furthermore, there is a lack of information on its pharmacokinetic and pharmacodynamic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile would be crucial for evaluating its potential as a therapeutic agent. Research into its mechanism of action at a molecular level is another significant gap. Identifying the specific cellular targets and pathways modulated by this compound would provide valuable insights into its biological function.

Prospects for Novel Synthetic Methodologies and Chemical Transformations

The synthesis of benzofuran derivatives is a well-established field, with numerous methods available for constructing the core ring system and introducing various substituents. divyarasayan.org Recent advancements have focused on developing more efficient, sustainable, and versatile synthetic strategies. nih.govacs.org

Future research could focus on developing novel, high-yield synthetic routes to this compound and its analogs. This could involve the use of transition metal-catalyzed cross-coupling reactions, multicomponent reactions, or green chemistry approaches to improve efficiency and reduce environmental impact. numberanalytics.com For example, a recent breakthrough has enabled the synthesis of complex benzofurans through a novel substituent migration reaction, which could be adapted for this compound. medium.comtus.ac.jp The hydroxymethyl group at the 2-position offers a handle for a variety of chemical transformations, allowing for the creation of a library of derivatives with potentially enhanced or novel biological activities.

Opportunities for Deeper Mechanistic Understanding of Biological Activities and Structure-Activity Relationships

Should this compound exhibit interesting biological activity, there will be significant opportunities for in-depth mechanistic studies. Investigating its interactions with specific enzymes or receptors could elucidate its mode of action. For example, many benzofuran derivatives exert their anticancer effects by inducing apoptosis, inhibiting cell cycle progression, or targeting specific signaling pathways. nih.govnih.gov

A systematic structure-activity relationship (SAR) study would be crucial. By synthesizing and testing a series of analogs with modifications to the ethoxy and methanol groups, as well as substitutions at other positions of the benzofuran ring, researchers can identify the key structural features required for optimal activity. mdpi.comnih.gov This understanding is fundamental for the rational design of more potent and selective second-generation compounds.

Future Perspectives for the Development of Advanced Benzofuran-Based Compounds

The benzofuran scaffold will continue to be a valuable template for the development of advanced functional molecules. The versatility of benzofuran chemistry allows for the creation of a vast chemical space with diverse properties. numberanalytics.comresearchgate.net Future perspectives include:

Hybrid Molecules: Combining the benzofuran moiety with other pharmacophores to create hybrid molecules with synergistic or multi-target activities. nih.gov For instance, benzofuran-chalcone hybrids have shown promising anticancer effects. ejmo.orgaccscience.com

Materials Science: Exploring the use of benzofuran derivatives in the development of novel organic materials with unique optical and electronic properties for applications in areas like energy storage and catalysis. researchgate.netnumberanalytics.com

Agrochemicals: Investigating the potential of benzofuran derivatives as new fungicides, herbicides, or insecticides. medium.comtus.ac.jp

Therapeutic Agents: Continued exploration of benzofuran derivatives as potential treatments for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govrsc.org

Q & A

Q. What are the optimized synthetic routes for (5-ethoxy-1-benzofuran-2-yl)methanol, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step protocols, including condensation , cyclization , and reduction . For example:

  • Step 1 : Condensation of substituted phenols with aldehydes or ketones under basic conditions (e.g., K₂CO₃ in ethanol) to form the benzofuran core .
  • Step 2 : Introduction of the ethoxy group via nucleophilic substitution or alkylation, using ethyl iodide or ethyl bromide in the presence of a base .
  • Step 3 : Reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) to generate the methanol substituent .

Q. Key Optimization Strategies :

  • Temperature control during cyclization (e.g., reflux at 160°C for 3 hours) .
  • Catalytic systems (e.g., silica-supported cobalt nanoparticles) to enhance regioselectivity .
  • Purification via column chromatography (e.g., ethyl acetate/petroleum ether) to isolate the final product with >60% yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks using chemical shifts (e.g., δ 4.80 ppm for the -CH₂OH group and δ 157.5 ppm for aromatic carbons) .
  • IR Spectroscopy : Identify functional groups (e.g., O-H stretching at 3402 cm⁻¹ and C-O-C vibrations at 1120 cm⁻¹) .
  • X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement and ORTEP-3 for visualization . Example: Planarity analysis of the benzofuran ring (mean deviation: 0.005 Å) .

Q. How can conflicting spectral or crystallographic data be resolved during structural analysis?

  • Cross-Validation : Compare NMR, IR, and X-ray data to confirm bond assignments. For instance, discrepancies in carbonyl peak positions can be resolved via DFT calculations .
  • Statistical Refinement : Use SHELXL to refine crystallographic parameters (e.g., R-factor < 0.05) and validate hydrogen bonding networks .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., rotamers) by variable-temperature experiments .

Case Study : In a benzofuran derivative, conflicting NOE correlations were resolved by re-evaluating dihedral angles via SHELXPRO .

Q. What computational methods are suitable for predicting the reactivity or biological activity of this compound?

  • Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina or Schrödinger Suite .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C2 of benzofuran) .
  • QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with biological activity using regression analysis .

Example : A trimethoxyphenyl-benzofuran hybrid showed enhanced anticancer activity (IC₅₀ = 2.1 µM) via π-π stacking interactions predicted computationally .

Q. How can regioselectivity challenges in benzofuran functionalization be addressed?

  • Directing Groups : Introduce temporary substituents (e.g., acetyl) to steer electrophilic substitution to the C5 position .
  • Microwave-Assisted Synthesis : Enhance reaction specificity (e.g., 80% yield for ethoxy vs. 50% for methoxy under conventional heating) .
  • Crystallographic Feedback : Use X-ray data to iteratively adjust reaction conditions (e.g., solvent polarity for crystallization-driven selectivity) .

Q. What strategies are effective for evaluating the biological potential of this compound?

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC ≤ 8 µg/mL against S. aureus) or anticancer activity via MTT assays .
  • Metabolic Stability : Assess pharmacokinetics using liver microsome models (e.g., t₁/₂ = 45 minutes in human hepatocytes) .
  • Structure-Activity Relationships (SAR) : Modify the ethoxy group to methoxy or propoxy and compare IC₅₀ values .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral Catalysts : Use (-)-Sparteine in asymmetric reductions to achieve enantiomeric excess (e.g., 85% ee for secondary alcohols) .
  • Chiral HPLC : Separate diastereomers (e.g., using a Chiralpak AD-H column) and confirm configurations via circular dichroism .

Q. What are the best practices for handling air- or moisture-sensitive intermediates in its synthesis?

  • Schlenk Techniques : Conduct reactions under inert gas (N₂/Ar) using anhydrous solvents (e.g., THF over molecular sieves) .
  • Low-Temperature Quenching : Add reagents at -78°C to prevent undesired side reactions (e.g., oxidation of -CH₂OH) .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray + computational modeling) to resolve outliers .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., avoid in vivo use without proper approvals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.